Melting Point Elevation of +80 °C Over the Thio Analog H₂Bfth Confirms Superior Thermal Stability
N'-Benzoyl-2-furohydrazide exhibits an experimentally determined melting point of 208–210 °C, which is 80–82 °C higher than that of its direct thio analog N-benzoyl-N′-2-furanthiocarbohydrazide (H₂Bfth, mp 128 °C) [1]. Both compounds share the identical benzoyl-furoyl diacylhydrazine backbone, differing only in the replacement of the furan carbonyl oxygen (C=O) with a thiocarbonyl group (C=S). The substantially higher melting point indicates stronger intermolecular hydrogen-bonding networks in the oxo form, which translates to greater thermal robustness during storage, handling, and synthetic transformations conducted at elevated temperatures.
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | 208–210 °C (experimental) |
| Comparator Or Baseline | N-Benzoyl-N′-2-furanthiocarbohydrazide (H₂Bfth): 128 °C (experimental) |
| Quantified Difference | +80 to +82 °C (Δmp) |
| Conditions | Experimental melting point determination; H₂Bfth recrystallized from hot ethanol |
Why This Matters
For procurement decisions involving long-term storage or reactions requiring thermal input, the oxo form offers substantially greater thermal latitude than the thio analog, reducing the risk of thermal degradation.
- [1] Singh NK, Kushawaha SK. Synthesis, characterisation and biological activity of the complexes of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) with N-benzoyl-N'-2-furanthiocarbohydrazide. Indian J Chem. 2000;39A:1070-1073. (H₂Bfth mp 128 °C). View Source
